molecular formula C8H10INO B8565153 4-Iodo-2-methoxy-3,5-dimethylpyridine

4-Iodo-2-methoxy-3,5-dimethylpyridine

Cat. No. B8565153
M. Wt: 263.08 g/mol
InChI Key: ZYDSBNIUTYENQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Iodo-2-methoxy-3,5-dimethylpyridine is a useful research compound. Its molecular formula is C8H10INO and its molecular weight is 263.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Iodo-2-methoxy-3,5-dimethylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Iodo-2-methoxy-3,5-dimethylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Iodo-2-methoxy-3,5-dimethylpyridine

Molecular Formula

C8H10INO

Molecular Weight

263.08 g/mol

IUPAC Name

4-iodo-2-methoxy-3,5-dimethylpyridine

InChI

InChI=1S/C8H10INO/c1-5-4-10-8(11-3)6(2)7(5)9/h4H,1-3H3

InChI Key

ZYDSBNIUTYENQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=C1I)C)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 28% solution of sodium methoxide in methanol (185 mL) was added to 2-fluoro-4-iodo-3,5-dimethylpyridine (97.4 g) in THF (954 mL) at 20° C. The mixture was stirred at 55° C. to 65° C. for two hours. The reaction mixture was cooled and then partitioned by adding MTBE (1 L) and water (1 L). The organic layer was washed with brine. The combined aqueous layers were extracted with MTBE (500 mL×2). The combined organic layers were dried over anhydrous magnesium sulfate. The desiccant was removed by filtration, and the filtrate was concentrated under reduced pressure. n-heptane (50 mL) was added to the residue, and the mixture was stirred at 0° C. for one hour. The precipitated solid was collected by filtration. The solid was washed with cooled n-heptane (10 mL). The title compound (42.6 g) was obtained. The filtrate was concentrated under reduced pressure. n-heptane (5 mL) was added to the residue, and the mixture was stirred at 0° C. for 30 minutes. The precipitated solid was collected by filtration. The solid was washed with cooled n-heptane (2 mL) The title compound (20.2 g) was obtained. The filtrate was concentrated under reduced pressure. n-heptane (5 mL) was added to the residue, and the mixture was stirred at 0° C. for 30 minutes. The precipitated solid was collected by filtration. The solid was washed with cooled n-heptane (2 mL). The title compound (10.7 g) was obtained. The combined title compound (73.5 g) was obtained.
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97.4 g
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185 mL
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954 mL
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